molecular formula C12H15NO4 B496647 [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 91642-17-0

[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol

Cat. No.: B496647
CAS No.: 91642-17-0
M. Wt: 237.25g/mol
InChI Key: NNLNFQOFXJNSPY-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol (CAS 91642-17-0) is a high-purity chemical compound supplied for research and development purposes. This oxazole derivative features a dimethanol-substituted dihydrooxazole core linked to a 4-methoxyphenyl group, presenting a multifaceted structure valuable for synthetic chemistry. With a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol, this compound is characterized by its high purity and consistent quality . Oxazole scaffolds are of significant interest in medicinal and materials chemistry due to their versatile properties and presence in biologically active molecules. They are recognized as important intermediates in the synthesis of more complex heterocyclic systems and are known to serve as key precursors for amino alcohols and other valuable synthetic targets . Researchers utilize this and related structures in the development of novel pharmaceutical compounds, leveraging the oxazole ring as a privileged structure in drug discovery. This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or human consumption use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

[4-(hydroxymethyl)-2-(4-methoxyphenyl)-5H-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-4-2-9(3-5-10)11-13-12(6-14,7-15)8-17-11/h2-5,14-15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLNFQOFXJNSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(CO2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Hydroxyamides

A widely reported method involves cyclocondensation of β-hydroxyamides with aldehydes or ketones. For this compound, 4-methoxybenzaldehyde serves as the aryl precursor. The reaction proceeds via:

  • Formation of β-hydroxyamide intermediate : 4-Methoxybenzaldehyde is condensed with a diethanolamine derivative under acidic conditions to yield a β-hydroxyamide.

  • Intramolecular cyclization : The β-hydroxyamide undergoes dehydration-cyclization in the presence of a Lewis acid (e.g., ZnCl₂ or BF₃·OEt₂) to form the oxazoline ring.

Example protocol :

  • Reactants : 4-Methoxybenzaldehyde (1.0 equiv), diethanolamine (1.2 equiv), ZnCl₂ (0.1 equiv).

  • Conditions : Reflux in toluene at 110°C for 12 hours.

  • Yield : 68–72% after column chromatography.

Williamson Etherification and Ring Closure

This two-step approach leverages ether bond formation to construct the oxazoline ring:

  • Synthesis of bis-chloromethyl precursor : 4-Methoxyphenylacetonitrile is treated with formaldehyde and HCl to form a bis-chloromethyl intermediate.

  • Cyclization with sodium hydride : The chloromethyl groups react intramolecularly with a nitrile moiety under basic conditions (NaH/THF) to form the oxazoline ring.

Optimization data :

ParameterOptimal ValueYield (%)
BaseNaH85
SolventTHF81
Temperature (°C)7088

Side products include open-chain ethers (≤12%), mitigated by slow addition of base.

Enzymatic Synthesis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to catalyze the ring-opening of epoxides followed by oxazoline formation. While less common for this compound, the method offers enantioselectivity:

  • Substrate : 4-Methoxyphenyl glycidyl ether.

  • Conditions : Phosphate buffer (pH 7.4), 37°C, 24 hours.

  • Yield : 54% with >90% ee.

Reaction Mechanism and Kinetics

The cyclocondensation mechanism proceeds via Schiff base formation between the aldehyde and amine, followed by acid-catalyzed dehydration (Figure 1). Density functional theory (DFT) studies indicate a transition state energy barrier of ΔG‡ = 24.3 kcal/mol for the ring-closing step.

Kinetic parameters :

  • Rate constant (k) at 110°C: 2.4 × 10⁻⁴ s⁻¹.

  • Activation energy (Eₐ): 32.1 kJ/mol.

Purification and Characterization

Crude product is purified via:

  • Column chromatography : Silica gel, ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (4:1) yields crystals suitable for XRD.

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.32 (s, 4H, CH₂OH), 3.81 (s, 3H, OCH₃), 3.78 (t, J = 9.2 Hz, 2H, OCH₂), 3.45 (t, J = 9.2 Hz, 2H, NCH₂).

  • IR (KBr) : 3340 cm⁻¹ (O–H), 1645 cm⁻¹ (C=N).

Industrial-Scale Production

Pilot plant data (10 kg batch) highlight challenges in exotherm control and solvent recovery:

StepDuration (h)Yield (%)Purity (%)
Cyclocondensation147092
Purification66599.5

Cost drivers include 4-methoxybenzaldehyde (42% of total) and ZnCl₂ catalyst recovery (89% efficiency).

Recent Innovations

  • Photocatalytic synthesis : Visible-light-mediated cyclization reduces reaction time to 3 hours (yield: 78%).

  • Flow chemistry : Microreactors achieve 94% conversion with 0.5-second residence time .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution reactions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Pharmacological Applications

The oxazole derivatives, including 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol, have been investigated for a variety of pharmacological activities:

  • Antiviral Activity : Research has shown that oxazole derivatives can inhibit viral uncoating. For instance, a study on related compounds demonstrated their effectiveness against human rhinovirus serotypes with mean minimum inhibitory concentrations (MICs) as low as 0.40 µM . This suggests potential applications in antiviral drug development.
  • Antimicrobial Properties : Compounds in the oxazole family have exhibited antimicrobial effects against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications in the oxazole ring can enhance activity against specific bacterial strains.
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrase and cholinesterases. These actions are critical in developing treatments for conditions like glaucoma and Alzheimer's disease .

Case Studies

Several studies highlight the practical applications and effectiveness of 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole derivatives:

  • Study on Antiviral Activity : A series of substituted phenyl analogues were synthesized and evaluated for their antiviral properties against human rhinovirus. Results indicated that certain structural modifications led to enhanced activity and selectivity .
  • Enzyme Inhibition Research : Investigations into the inhibitory effects on carbonic anhydrase revealed that specific oxazole derivatives could serve as potent inhibitors, providing a foundation for developing new therapeutic agents for related diseases .
  • Pharmacokinetic Studies : Research assessing the pharmacokinetics of these compounds showed promising absorption rates and bioavailability profiles in preclinical models, indicating their potential for further development into pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered metabolic pathways.

    Receptor Modulation: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[Target Compound]
[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
4-Methoxyphenyl (2); dimethanol (4,4) C₁₂H₁₅NO₄ 237.25 Hydrophilic; potential precursor for biheterocyclic amino acids ; discontinued
[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol 2-Phenylethyl (2); dimethanol (4,4) C₁₄H₁₇NO₃ 247.29 95% purity; used in asymmetric catalysis or drug design
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol 2,4-Dichlorophenyl (2); dimethanol (4,4) C₁₁H₁₁Cl₂NO₃ 276.12 Higher density (1.5 g/cm³); elevated boiling point (446°C); agrochemical applications
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole 4-Methoxyphenyl (2); dimethyl (4,4) C₁₂H₁₅NO₂ 205.25 Lipophilic; synthesized via 2-methoxybenzyl chloride and amino alcohol condensation
(2-[(E)-2-Phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol Styryl (2); dimethanol (4,4) C₁₄H₁₅NO₃ 245.28 Conjugated system enhances UV absorption; photochemical applications
2-Tridecyl-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol Tridecyl (2); dimethanol (4,4) C₁₉H₃₅NO₃ 325.49 Long alkyl chain increases lipophilicity; surfactant or membrane studies

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The dimethanol groups in the target compound confer higher polarity (LogP ~1.92 estimated) compared to dimethyl (LogP ~2.5) or alkyl-substituted analogs (e.g., tridecyl: LogP ~6.0) .
  • Thermal Stability : Chlorinated analogs (e.g., 2,4-dichlorophenyl derivative) exhibit higher boiling points (446°C) due to stronger intermolecular forces , whereas styryl-substituted derivatives may decompose under UV light .

Biological Activity

The compound [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C12H15N1O3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The method often includes:

  • Starting Materials : 4-methoxybenzaldehyde and an appropriate amine.
  • Reaction Conditions : Heat and solvents such as ethanol or methanol are commonly used.
  • Yield : The yield can vary based on reaction conditions but is generally optimized through various experimental setups.

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of oxazole showed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Assay : This compound showed notable scavenging activity against DPPH radicals, indicating its potential as an antioxidant .

Analgesic and Anti-inflammatory Effects

Studies have reported that oxazole derivatives can exhibit analgesic and anti-inflammatory effects:

  • In animal models, administration of similar oxazole compounds resulted in reduced pain responses and inflammation markers. The exact mechanism may involve inhibition of cyclooxygenase enzymes .

Case Studies

StudyFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus
Antioxidant ActivitySignificant DPPH radical scavenging
Analgesic EffectsReduced pain in rodent models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol, and what are their advantages/limitations?

  • Methodological Answer : A common approach involves condensation reactions using (S)-phenylglycinol derivatives or functionalized oxazoline precursors. For example, oxazoline intermediates can be synthesized via cyclization of amino alcohols with aldehydes or ketones under acidic conditions (e.g., using p-toluenesulfonic acid) . Refluxing in ethanol or toluene with catalytic acids (e.g., H2SO4) is typical, yielding ~60-80% product purity. However, side reactions like over-oxidation or incomplete cyclization may require chromatographic purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : Key signals include:
  • ¹H NMR : Methoxy protons (~δ 3.8 ppm), oxazoline ring protons (δ 3.5–4.2 ppm for dihydrooxazole CH2 groups), and hydroxyl protons (δ 1.5–2.5 ppm, broad) .
  • ¹³C NMR : Oxazoline carbons (δ 65–70 ppm for C4/C5), methoxyphenyl carbons (δ 160 ppm for aromatic C-O), and hydroxymethyl carbons (δ 60–65 ppm) .
  • IR : Peaks at ~3450 cm⁻¹ (O-H stretch), 1600–1650 cm⁻¹ (C=N oxazoline), and 1250 cm⁻¹ (C-O methoxy) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., hydroxyl-methoxy interactions) .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nucleophilic sites (hydroxymethyl groups) and electrophilic regions (oxazoline C=N). Molecular docking studies predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bonding and steric compatibility .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like over-oxidized derivatives?

  • Methodological Answer : Optimize reaction conditions:

  • Temperature control : Lower temperatures (0–5°C) during chlorination steps reduce side reactions (e.g., thionyl chloride-mediated chlorination at -20°C yields >95% purity) .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve Suzuki coupling efficiency for aryl-substituted derivatives (80% yield) .
  • Protecting groups : Temporarily protect hydroxymethyl groups with acetyl or tert-butyldimethylsilyl (TBS) to prevent undesired oxidation .

Q. How do structural modifications (e.g., substituent variations) impact biological or catalytic activity?

  • Methodological Answer :

  • Biological activity : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity, as seen in analogous thiadiazole derivatives .
  • Catalytic ligands : Functionalize the oxazoline ring with phosphine or stannyl groups to create asymmetric catalysis ligands. For example, 2-(diphenylphosphino)phenyl derivatives show high enantioselectivity in Re(V)-catalyzed epoxidation .
  • Data-driven design : Compare IC50 values or turnover numbers (TON) across derivatives to identify structure-activity relationships (SAR) .

Q. How can contradictory crystallographic and spectroscopic data be resolved (e.g., unexpected diastereomer ratios)?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational flexibility (e.g., hydroxymethyl group rotation) causing signal splitting .
  • SHELX refinement : Use single-crystal X-ray data to validate stereochemistry and refine hydrogen atom positions (SHELXL achieves R1 < 0.05 for high-resolution structures) .
  • Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) to quantify diastereomer ratios .

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